molecular formula C8HF15O B13410927 Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- CAS No. 71302-72-2

Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)-

Cat. No.: B13410927
CAS No.: 71302-72-2
M. Wt: 398.07 g/mol
InChI Key: PCNHGPSESDZSRB-UHFFFAOYSA-N
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Description

Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- is a highly fluorinated organic compound with the molecular formula C8HF15O. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce fluorine atoms into the molecular structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the fluorinating agents used.

Chemical Reactions Analysis

Types of Reactions

Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced fluorinated compounds.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Hydroxylamine (NH2OH), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols or hydrocarbons.

Scientific Research Applications

Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as MRI.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates or the inhibition of enzymatic activity. The compound’s unique structure allows it to participate in specific molecular pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoroethyl)
  • Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoromethyl)
  • Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoromethoxy)

Uniqueness

Furan, 2,2,3,3,4,4-hexafluorotetrahydro-5-(2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl)- is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

71302-72-2

Molecular Formula

C8HF15O

Molecular Weight

398.07 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-5-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxolane

InChI

InChI=1S/C8HF15O/c9-3(10)1(24-8(22,23)4(3,11)12)2(5(13,14)15,6(16,17)18)7(19,20)21/h1H

InChI Key

PCNHGPSESDZSRB-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(O1)(F)F)(F)F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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